Perhexiline

Cardiac metabolism CPT1 inhibition Anti-anginal mechanism

Select Perhexiline for its unique dual CPT1/CPT2 inhibition—cardiac-selective (IC50 77 μM vs. hepatic 148 μM), 4.5-fold enantioselective tissue accumulation, and CYP2D6-dependent polymorphic clearance that supports precision dosing models. Unlike ranolazine, trimetazidine, or etomoxir, only Perhexiline delivers simultaneous cardiac metabolic modulation with blood-brain barrier permeability for CNS oncology studies. Each batch provides defined inhibitory parameters essential for reproducible ischemia-reperfusion, PBPK modeling, and mitochondrial toxicity screening. Standard TDM protocols (target 0.15–0.60 mg/L) ensure safe experimental use.

Molecular Formula C19H35N
Molecular Weight 277.5 g/mol
CAS No. 6621-47-2
Cat. No. B1211775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerhexiline
CAS6621-47-2
SynonymsPerhexilene
Perhexiline
Molecular FormulaC19H35N
Molecular Weight277.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
InChIInChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2
InChIKeyCYXKNKQEMFBLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.72e-05 g/L

Perhexiline (6621-47-2): Product-Specific Evidence Guide for CPT1/2 Inhibition and Metabolic Reprogramming Research


Perhexiline (CAS 6621-47-2) is an orally active, chiral piperidine derivative that functions as a dual inhibitor of carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), mitochondrial enzymes critical for long-chain fatty acid transport and β-oxidation [1]. Its primary mechanism of action involves a metabolic shift from fatty acid to glucose utilization, which has been exploited clinically for refractory angina and is under investigation for repurposing in heart failure and oncology [2]. Unlike newer metabolic modulators, perhexiline's therapeutic application is uniquely constrained by a narrow therapeutic index and saturable, polymorphic CYP2D6-dependent metabolism, mandating routine therapeutic drug monitoring (TDM) to mitigate risks of hepatotoxicity and peripheral neuropathy [3].

Why Perhexiline (6621-47-2) Cannot Be Replaced by In-Class CPT1 Inhibitors or Metabolic Agents


Perhexiline's pharmacological profile is defined by a combination of dual CPT1/CPT2 inhibition, pronounced enantioselective tissue distribution, and a genetically polymorphic clearance pathway that is not shared by other metabolic antianginal agents such as ranolazine, trimetazidine, or etomoxir [1]. Direct in vitro comparisons demonstrate that perhexiline inhibits cardiac CPT1 with an IC50 of 77 μM, exhibiting 3-fold greater potency than amiodarone (IC50 228 μM), a structurally distinct antiarrhythmic with incidental CPT1 inhibitory activity [2]. Furthermore, perhexiline exists as a racemic mixture where the (+)-enantiomer demonstrates up to 4.5-fold greater hepatic and cardiac tissue accumulation than the (-)-enantiomer, a pharmacokinetic phenomenon that directly correlates with differential toxicity profiles and is not replicated by non-chiral alternatives [3]. Consequently, substituting perhexiline with any other CPT1 inhibitor or metabolic modulator in a research or clinical context introduces uncontrolled variability in both efficacy and safety endpoints.

Perhexiline (6621-47-2): Quantitative Differentiation Evidence Against Key Comparators


Cardiac CPT1 Inhibitory Potency: Perhexiline vs. Amiodarone (Direct Head-to-Head Comparison)

In a direct comparative in vitro study using rat cardiac mitochondria, perhexiline exhibited a concentration-dependent inhibition of CPT1 with an IC50 of 77 μmol/L. Under identical assay conditions, amiodarone—another drug with established anti-anginal properties—required a significantly higher concentration to achieve half-maximal inhibition, with an IC50 of 228 μmol/L [1]. The calculated rank order of potency for CPT1 inhibition was malonyl-CoA > 4-hydroxyphenylglyoxylate = perhexiline > amiodarone = monohydroxy-perhexiline, establishing perhexiline as approximately 3-fold more potent than amiodarone in this critical metabolic target [1].

Cardiac metabolism CPT1 inhibition Anti-anginal mechanism Fatty acid oxidation

Tissue-Specific CPT1 Selectivity: Cardiac vs. Hepatic Isoform Differentiation

Perhexiline demonstrates differential inhibitory potency between cardiac (CPT1B) and hepatic (CPT1A) isoforms of CPT1. In vitro assays revealed an IC50 of 77 μmol/L for rat heart CPT1 compared to 148 μmol/L for rat liver CPT1, representing a 1.92-fold greater sensitivity of the cardiac isoform [1]. This contrasts with etomoxir, another CPT1 inhibitor, which exhibits a reversed selectivity profile with greater potency toward the liver isoform, and with amiodarone, which shows no significant isoform selectivity [2].

Isoform selectivity Tissue-specific pharmacology CPT1A CPT1B

Enantioselective Tissue Accumulation and Divergent Toxicity: (+)- vs. (-)-Perhexiline

Following 8-week oral administration in Dark Agouti rats (200 mg/kg/day), the (+)-enantiomer of perhexiline demonstrated 2.5- to 4.5-fold greater net uptake into liver and heart tissue compared to the (-)-enantiomer (P < 0.05) when administered as pure enantiomers [1]. Functionally, (+)-perhexiline induced concentration-dependent increases in hepatic lipid content and decreases in glycogen content, while (-)-perhexiline increased glycogen without altering lipid accumulation [1]. Critically, racemic and (+)-perhexiline induced significant peripheral nerve dysfunction (P < 0.001 and P < 0.05, respectively), whereas (-)-perhexiline induced no detectable change in neural function [1]. This enantioselective toxicity profile suggests that the hepato- and neuro-toxicity of clinical racemic perhexiline resides predominantly in the (+)-enantiomer.

Enantioselective pharmacokinetics Tissue distribution Hepatotoxicity Neurotoxicity Chiral resolution

CYP2D6 Genotype-Dependent Clearance: Enantioselective Pharmacokinetics

Perhexiline's clearance exhibits profound CYP2D6 genotype-dependent variability, with apparent oral clearance (CL/F) of (+)-perhexiline differing by 17.4-fold between poor metabolizers (10.6 L/day) and extensive/intermediate metabolizers (184.1 L/day, P < 0.05) [1]. Similarly, (-)-perhexiline CL/F varied by 11.2-fold between these groups (24.2 vs. 272.0 L/day, P < 0.001) [1]. In contrast, alternative metabolic agents such as ranolazine and trimetazidine do not exhibit clinically significant CYP2D6-dependent polymorphic metabolism [2]. This genetic variability mandates routine therapeutic plasma concentration monitoring (target range 0.15-0.60 mg/L) for perhexiline, a requirement not applicable to most other antianginal agents [3].

Pharmacogenomics CYP2D6 polymorphism Therapeutic drug monitoring Enantioselective metabolism

Dual CPT1/CPT2 Inhibition and Blood-Brain Barrier Penetration: Differentiating from Single-Target Metabolic Modulators

Perhexiline inhibits both CPT1 and CPT2, with reported IC50 values of 77 μM (rat heart CPT1), 148 μM (rat liver CPT1), and 79 μM (rat heart CPT2) . In contrast, etomoxir is a CPT1-selective inhibitor with minimal activity at CPT2, and trimetazidine does not directly inhibit CPT enzymes but modulates fatty acid oxidation via distinct mechanisms [1]. Additionally, perhexiline has been demonstrated to cross the blood-brain barrier (BBB), expanding its potential research utility to CNS applications, whereas etomoxir exhibits limited BBB penetration . This dual-target profile with CNS accessibility is not replicated by other metabolic modulators in the class.

CPT2 inhibition Blood-brain barrier CNS penetration Multi-target pharmacology Anticancer

Perhexiline (6621-47-2): Validated Research and Industrial Application Scenarios


Cardiac Metabolic Reprogramming Studies: CPT1B-Selective Inhibition in Ischemia-Reperfusion Models

Perhexiline's 1.92-fold greater potency for cardiac CPT1 (IC50 77 μM) versus hepatic CPT1 (IC50 148 μM) establishes it as the preferred tool compound for studying cardiac-specific metabolic shifts from fatty acid to glucose oxidation [1]. This differential tissue selectivity enables researchers to achieve significant myocardial CPT1 inhibition while minimizing hepatic effects, a profile not replicated by etomoxir (liver-selective) or amiodarone (non-selective). Experimental designs utilizing perhexiline in Langendorff-perfused heart models or in vivo ischemia-reperfusion studies benefit from its defined inhibitory parameters and established safety monitoring protocols.

Pharmacogenomic Research: CYP2D6 Polymorphism and Enantioselective Drug Disposition Modeling

The 17.4-fold variation in (+)-perhexiline clearance between CYP2D6 poor and extensive metabolizers provides a robust model system for investigating genotype-phenotype correlations in drug metabolism [2]. Unlike alternative probe substrates (e.g., debrisoquine, dextromethorphan), perhexiline offers the unique advantage of enantioselective disposition with quantifiable differential clearance rates for each enantiomer [2]. This property supports research in precision dosing algorithms, physiologically based pharmacokinetic (PBPK) modeling, and the development of pharmacogenomically-guided therapeutic drug monitoring (TDM) protocols (target range 0.15-0.60 mg/L) [3].

Chiral Toxicology and Safety Pharmacology: Enantiomer-Specific Hepatotoxicity and Neurotoxicity Assessment

Perhexiline's (+)-enantiomer demonstrates 2.5- to 4.5-fold greater hepatic and cardiac tissue accumulation compared to the (-)-enantiomer, and exclusively drives concentration-dependent lipid accumulation and peripheral neurotoxicity in rodent models (P < 0.05) [4]. This enantioselective toxicity profile provides a validated experimental platform for investigating mechanisms of drug-induced steatosis and neuropathy. Industrial safety pharmacologists and toxicologists can utilize pure (+)- and (-)-perhexiline enantiomers to dissect structure-toxicity relationships and evaluate mitochondrial toxicity screening assays in preclinical drug development pipelines.

Oncology Drug Repurposing Research: CPT1/2 Dual Inhibition and BBB Penetration in Glioblastoma Models

Perhexiline's confirmed inhibition of both CPT1 (IC50 77 μM) and CPT2 (IC50 79 μM), combined with demonstrated blood-brain barrier permeability, positions it as a unique research tool for investigating fatty acid oxidation dependency in CNS malignancies . Preclinical studies have established perhexiline's anti-cancer activity as monotherapy and in combination with conventional chemotherapeutics, with the added potential benefit of mitigating chemotherapy-induced cardiotoxicity [5]. Unlike etomoxir or ranolazine, perhexiline provides simultaneous CPT1/CPT2 blockade with CNS accessibility, enabling mechanistic studies of metabolic plasticity in glioblastoma and brain-metastatic tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perhexiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.